
2,6,6-Trimethyl-1-heptene
Vue d'ensemble
Description
2,6,6-Trimethyl-1-heptene is a useful research compound. Its molecular formula is C10H20 and its molecular weight is 140.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6,6-Trimethyl-1-heptene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6,6-Trimethyl-1-heptene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Selective Production of 1-Octene : 2,6,6-Trimethyl-1-heptene is relevant in processes for producing 1-octene, a key component in the production of linear low-density polyethylene (LLDPE). New methods based on homogeneous catalysts have been developed for the selective production of 1-octene. This includes the conversion of 1-heptene to 1-octene through a three-step process involving hydroformylation, hydrogenation, and dehydration (Leeuwen, Clément, & Tschan, 2011).
Radical Formation Studies : Research has been conducted on the formation of radicals in solution, specifically focusing on compounds like 2,6,6-Trimethyl-1-heptene. These studies provide insights into the behavior of organic radicals, which are crucial in understanding various chemical reactions (Walborsky, Topolski, Hamdouchi, & Pankowski, 1992).
Condensation with Tetrafluoroethylene : The compound has been studied in the context of reactions with tetrafluoroethylene, leading to the formation of perfluoro-2,6,6-trimethyl-2-heptene. Such studies are crucial for understanding and developing new fluorination reactions and materials (Postovoi, Mysov, Zeifman, & Knunyants, 1982).
Mixtures with Pine Resins and Essential Oils : The physical properties of mixtures containing 2,6,6-Trimethyl-1-heptene and components like pine resins and essential oils have been studied. These studies are significant in fields like material science and chemical engineering (Comelli, Ottani, Francesconi, & Castellari, 2002).
Modification of (Poly)Siloxanes via Hydrosilylation : Hydrosilylation reactions involving 2,6,6-Trimethyl-1-heptene are important in the modification of (poly)siloxanes. This is relevant in the development of functional materials and polymers (Marciniec, Maciejewski, Szubert, & Kurdykowska, 2006).
Etherification Reactivity : The reactivity of 2,6,6-Trimethyl-1-heptene in etherification reactions has been investigated. Understanding such reactivity is crucial for the development of new synthetic pathways in organic chemistry (Karinen & Krause, 1999).
Propriétés
IUPAC Name |
2,6,6-trimethylhept-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-9(2)7-6-8-10(3,4)5/h1,6-8H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCGIPCIRFURCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,6-Trimethyl-1-heptene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




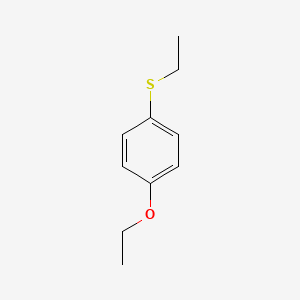

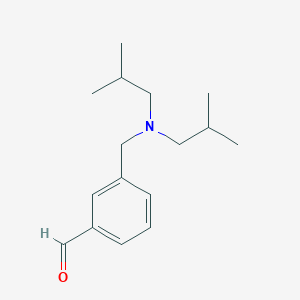

![O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate](/img/structure/B7993093.png)
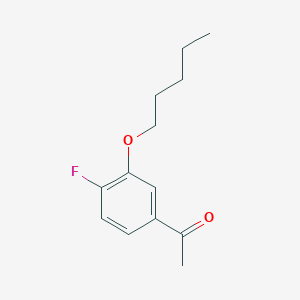

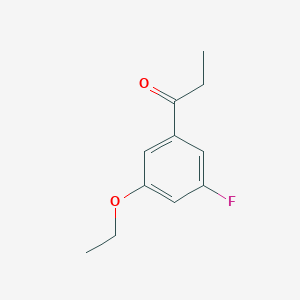



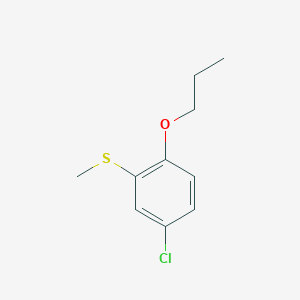
![2-[(n-Hexyloxy)methyl]benzaldehyde](/img/structure/B7993145.png)